molecular formula C10H9N B1315147 5-Vinyl-1H-indole CAS No. 77132-99-1

5-Vinyl-1H-indole

Cat. No. B1315147
M. Wt: 143.18 g/mol
InChI Key: ASAAYQMSBGYWLR-UHFFFAOYSA-N
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Patent
US09212164B2

Procedure details

A mixture of 5-bromo-1H-indole (2.5 g, 12.82 mmol), potassium vinyltrifluoroborate (2.57 g, 19.2 mmol), Cs2CO3 (12.53 g, 38.46 mmol) and triphenylphosphine (201 mg, 0.769 mmol) in THF/water (9:1, 75 ml) was degassed with argon for 20 min, then charged with PdCl2 (45.3 mg, 0.256 mmol). The reaction mixture was heated to reflux for 16 h, then cooled to RT, filtered through celite bed and washed with ethyl acetate. The filtrate was again extracted with ethyl acetate, and the combined organic layer washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude compound. The crude compound was purified by column chromatography (SiO2, 100-200 mesh; 2% ethyl acetate/petroleum ether) to afford the title compound as a light brown gummy material (1.5 g, 83%): 1H NMR (400 MHz, CDCl3) δ 8.20 (br, 1H), 7.68 (s, 1H), 7.45 (s, 2H), 7.21 (m, 1H), 6.90 (dd, J=16.0, 10.8 Hz, 1H), 6.55 (m, 1H), 5.75 (d, J=10.5 Hz, 1H), 5.21 (d, J=10.5 Hz, 1H); ESIMS m/z 142.05 ([M−H]−).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
45.3 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH:11]([B-](F)(F)F)=[CH2:12].[K+].C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.O.Cl[Pd]Cl>[CH:11]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2)=[CH2:12] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
2.57 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Cs2CO3
Quantity
12.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
201 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
PdCl2
Quantity
45.3 mg
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through celite bed
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was again extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude compound
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography (SiO2, 100-200 mesh; 2% ethyl acetate/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=C2C=CNC2=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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